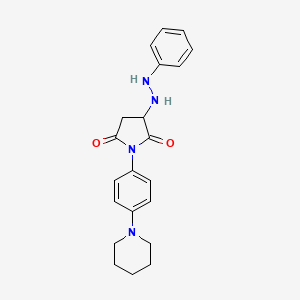
3-(2-Phenylhydrazinyl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Phenylhydrazinyl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C21H24N4O2 and its molecular weight is 364.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(2-Phenylhydrazinyl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H24N4O2, with a molecular weight of 364.44 g/mol. Its structure features a pyrrolidine core substituted with a phenylhydrazine group and a piperidine moiety, which may contribute to its biological activity.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of pyrrolidine derivatives. For instance, compounds similar to This compound have been tested in various seizure models:
| Compound | ED50 (mg/kg) | Test Type |
|---|---|---|
| 1-{3-[4-(3-chlorophenyl)-piperazin-1-yl]-propyl}-3-methyl-3-phenyl-pyrrolidine-2,5-dione | 28.2 | MES |
| N-[morpholin-1-yl-methyl]-3-benzyloxy-pyrrolidine-2,5-dione | 41.0 | MES |
| 3-(2-Methylthiophen-2-yl)-pyrrolidine-2,5-dione | Moderate | scPTZ |
These studies suggest that the compound may inhibit neuronal voltage-sensitive sodium and L-type calcium channels, which are crucial in the modulation of neuronal excitability .
Antinociceptive Activity
The analgesic properties of related pyrrolidine derivatives have also been explored. For example, compounds with similar structures have shown moderate inhibition of TRPV1 receptors, which are implicated in pain perception:
| Compound | Analgesic Activity | Mechanism |
|---|---|---|
| 3-Methylthiophen derivatives | Moderate | TRPV1 inhibition |
| 3-(4-Chlorophenyl)-pyrrolidine derivatives | Significant | Sodium channel inhibition |
These findings indicate that modifications in the chemical structure can lead to varying degrees of antinociceptive efficacy .
Antibacterial Activity
Pyrrolidine derivatives have been identified as potential inhibitors of bacterial proteins, particularly PBP3 in Pseudomonas aeruginosa. This target is significant due to its role in antibiotic resistance:
| Compound Class | Target | Activity |
|---|---|---|
| Pyrrolidine-2,3-diones | PBP3 | Potent inhibitor |
The optimization of these compounds has led to promising antibacterial activities without significant cytotoxicity .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrrolidine derivatives:
- Anticonvulsant Screening : A series of pyrrolidine derivatives were evaluated for their anticonvulsant effects using the maximum electroshock seizure (MES) test and pentylenetetrazole-induced seizures (scPTZ). The most active compounds demonstrated favorable protection indices compared to established antiepileptic drugs .
- Antinociceptive Mechanisms : Research into the analgesic effects revealed that certain derivatives effectively modulated pain pathways through TRPV1 receptor interactions and sodium channel inhibition .
- Antibacterial Efficacy : The discovery of pyrrolidine derivatives as PBP3 inhibitors highlights their potential in combating multidrug-resistant bacterial strains. These findings suggest a novel mechanism of action that may be exploited for drug development .
属性
IUPAC Name |
3-(2-phenylhydrazinyl)-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c26-20-15-19(23-22-16-7-3-1-4-8-16)21(27)25(20)18-11-9-17(10-12-18)24-13-5-2-6-14-24/h1,3-4,7-12,19,22-23H,2,5-6,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNNQIHVFFVRFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N3C(=O)CC(C3=O)NNC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














